Ethyl 3-amino-4-phenylbut-2-enoate

Description

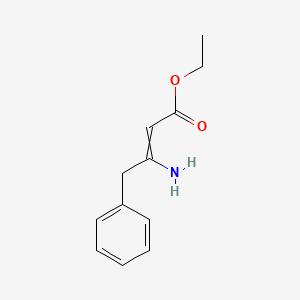

Ethyl 3-amino-4-phenylbut-2-enoate is an α,β-unsaturated ester characterized by an amino group at position 3 and a phenyl substituent at position 4. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 219.24 g/mol. The conjugated system formed by the α,β-unsaturated ester and aromatic phenyl group enhances its utility in cycloaddition reactions and as a building block for heterocycles .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 3-amino-4-phenylbut-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3 |

InChI Key |

YNUYZZJNYFATIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Blaise Reaction Route

The Blaise reaction provides an alternative but more limited approach to β-enamino esters:

- Nitriles react with α-bromo esters in the presence of zinc to form β-enamino esters,

- These are then reduced by sodium borohydride to β-amino esters.

This method is less commonly used for this compound but is noted for its specific application in related β-amino ester syntheses.

Condensation of Ethyl Cyanoacetate with Ethyl Aryl Imidates

A novel synthetic approach involves the reaction of ethyl cyanoacetate with ethyl aryl imidates under basic conditions (using triethylamine or sodium ethoxide in ethanol):

- The reaction proceeds to form ethyl 3-amino-2-cyano-4-phenylbut-2-enoate derivatives,

- The base choice significantly influences the yield, with triethylamine providing better yields than sodium ethoxide,

- The product exists predominantly in the (Z)-configuration as confirmed by X-ray crystallography.

This method is summarized in the following data table extracted from research findings:

| Compound | R Group | Base Used | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 3a | Phenyl (Ph) | Sodium ethoxide | 24 h | 5% |

| 3a | Phenyl (Ph) | Triethylamine | 6 h | 50% |

| 3b | p-Methylphenyl | Sodium ethoxide | 24 h | 5% |

| 3b | p-Methylphenyl | Triethylamine | 6 h | 52% |

| 3c | Benzyl (Ph-CH2) | Sodium ethoxide | 24 h | 10% |

| 3c | Benzyl (Ph-CH2) | Triethylamine | 4 h | 85% |

| 3d | Isopropyl (iPr) | Sodium ethoxide | 24 h | 26% |

| 3d | Isopropyl (iPr) | Triethylamine | 4 h | 82% |

The structure of compound 3c (ethyl 3-amino-2-cyano-4-phenylbut-2-enoate) was confirmed by IR, NMR, and X-ray crystallography, indicating the presence of amino and cyano groups and the cis (Z) geometric configuration.

Synthesis via Reaction of 3-Aminocoumarin and α,γ-Diketoesters

Another synthetic route, though more specialized, involves the condensation of 3-aminocoumarin with ethyl 2,4-dioxo-4-phenylbutanoate derivatives in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst:

- The reaction proceeds under reflux in ethanol,

- p-TSA catalyzes the formation of enaminone derivatives related structurally to this compound,

- Optimal yields (~88%) were obtained with 15 mol% p-TSA in ethanol,

- Other catalysts or solvents led to lower yields,

- The reaction mechanism involves nucleophilic attack of the amino group on the diketoester, followed by cyclization or enaminone formation.

This method is notable for mild conditions and good yields, with detailed optimization studies confirming the importance of acidic catalysis (Table 1 from the study):

| Entry | Catalyst Amount | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 15 mol% p-TSA | Ethanol | 88% | Optimal conditions |

| 2 | 5 mol% p-TSA | Ethanol | Lower | Insufficient catalyst |

| 3 | 30 mol% p-TSA | Ethanol | Lower | Excess catalyst |

| 4 | 15 mol% p-TSA | Acetonitrile | Lower | Solvent effect |

| 5 | Polyphosphoric acid | Ethanol | Lower | Alternative catalyst |

| 6 | Iodine | Ethanol | Lower | Alternative catalyst |

This approach also benefits from computational studies (DFT) that confirm the reaction pathway and product stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination of β-keto esters | β-keto ester, ammonium acetate, NaBH(OAc)3 | Versatile, well-established | Requires β-keto ester precursor |

| Blaise reaction | Nitriles, α-bromo esters, Zn, NaBH4 | Direct β-enamino ester formation | Limited substrate scope |

| Condensation of ethyl cyanoacetate with imidates | Ethyl cyanoacetate, ethyl aryl imidates, triethylamine | Good yields with triethylamine, Z-selective | Longer reaction times with some bases |

| Reaction of 3-aminocoumarin with α,γ-diketoesters | 3-aminocoumarin, ethyl 2,4-dioxo-4-phenylbutanoate, p-TSA, ethanol reflux | Mild conditions, high yield | Requires specialized starting materials |

Research Findings and Analytical Data

- X-ray Crystallography: Confirmed the (Z)-configuration of this compound derivatives synthesized via the cyanoacetate-imidate method.

- Spectroscopic Characterization: IR spectra show characteristic amino (3200-3400 cm^-1) and cyano (around 2210 cm^-1) absorption bands; ^1H and ^13C NMR confirm structural assignments.

- Catalyst Optimization: p-Toluenesulfonic acid (p-TSA) at 15 mol% in ethanol provides optimal yields in the 3-aminocoumarin/diketoester condensation method.

- Computational Studies: Density Functional Theory (DFT) calculations support the reaction mechanisms and product stability for enaminone derivatives related to this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-phenylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-phenylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-phenylbut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Ethyl (3E)-2-oxo-4-phenylbut-3-enoate

- Molecular Formula : C₁₂H₁₂O₃

- Key Features :

- A ketone (oxo) group at position 2 and a phenyl group at position 4.

- Double bond at position 3 (E-configuration).

- Reactivity: The oxo group increases electrophilicity at the β-position, making it reactive toward nucleophilic additions.

- Synthesis : Prepared via condensation of ethyl bromopyruvate with phenylacetylene derivatives under basic conditions .

- Applications: Intermediate in synthesizing furanones and pyrrolidones.

Ethyl 4-amino-2-chlorobut-2-enoate

- Molecular Formula: C₆H₁₀ClNO₂

- Key Features: Chlorine substituent at position 2 and amino group at position 4. Smaller molecular framework (lacks phenyl group).

- Reactivity: The electron-withdrawing chlorine enhances electrophilicity, while the amino group enables nucleophilic substitution.

- Physical Properties: Limited data available; molecular weight is 187.6 g/mol.

- Applications: Potential precursor for β-amino acid derivatives or halogenated heterocycles .

Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate

- Molecular Formula : C₁₃H₂₀O₂

- Key Features :

- Methyl group at position 3 and cyclohexylidene moiety at position 4.

- Bulkier substituents reduce solubility in polar solvents.

- Synthesis: Generated via Wittig reaction between ethyl 3-methyl-2-oxobut-3-enoate and cyclohexylidene triphenylphosphorane .

- Applications: Used in Diels-Alder reactions to synthesize bicyclic terpenoids.

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate

- Molecular Formula: C₁₂H₁₃NO₃

- Key Features: Amino and oxo groups at positions 4 and 2, respectively. Double bond at position 3 (Z-configuration).

- Hydrogen Bonding: The oxo group participates in stronger hydrogen bonds compared to the amino group in the target compound, influencing crystal packing .

- Synthesis: Produced via Michael addition of ethyl acetoacetate to benzylidenemalononitrile .

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-amino-4-phenylbut-2-enoate | C₁₂H₁₃NO₂ | NH₂ (3), Ph (4) | Amino, ester | 219.24 |

| Ethyl (3E)-2-oxo-4-phenylbut-3-enoate | C₁₂H₁₂O₃ | O= (2), Ph (4) | Oxo, ester | 204.22 |

| Ethyl 4-amino-2-chlorobut-2-enoate | C₆H₁₀ClNO₂ | Cl (2), NH₂ (4) | Chloro, amino, ester | 187.60 |

| Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate | C₁₃H₂₀O₂ | CH₃ (3), cyclohexylidene (4) | Ester | 208.30 |

| Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate | C₁₂H₁₃NO₃ | NH₂ (4), O= (2) | Amino, oxo, ester | 219.24 |

Key Findings:

Reactivity: The amino group in this compound enhances nucleophilicity at position 3, unlike oxo or chloro substituents in analogs. Compounds with oxo groups (e.g., Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate) exhibit higher electrophilicity, favoring cyclization reactions .

Hydrogen Bonding: this compound forms weaker hydrogen bonds compared to oxo-containing analogs, affecting crystallization behavior .

Synthetic Utility :

- Multicomponent reactions (e.g., using acetylenic esters) are common for α,β-unsaturated esters, but substituent choice dictates reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.